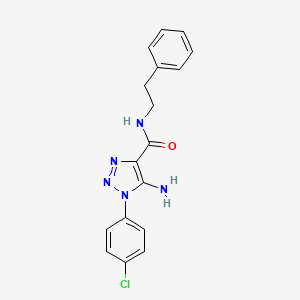

5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

This compound features a 1,2,3-triazole core substituted with:

- A 4-chlorophenyl group at position 1, providing lipophilicity and steric bulk.

- A carboxamide group at position 4, linked to a 2-phenylethyl chain, which may influence target binding and pharmacokinetics.

Propiedades

IUPAC Name |

5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c18-13-6-8-14(9-7-13)23-16(19)15(21-22-23)17(24)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTCTSQAKSQSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of Azide Component

The 4-chlorophenyl azide precursor is synthesized via diazotization of 4-chloroaniline. In a typical procedure:

- 4-Chloroaniline (1.0 equiv) reacts with sodium nitrite (1.2 equiv) in HCl (3M) at 0-5°C

- Subsequent treatment with sodium azide (1.5 equiv) yields 4-chlorophenyl azide (82-89% purity by HPLC)

Critical parameters:

- Temperature control (<10°C) prevents decomposition

- Excess NaN₃ ensures complete conversion (molar ratio 1:1.5)

Synthesis of Alkyne Precursor

N-(2-Phenylethyl)propiolamide is prepared through carbodiimide-mediated coupling:

- Propiolic acid (1.1 equiv) activated with EDCI/HOBt

- Reacted with 2-phenylethylamine (1.0 equiv) in dry DMF

- Yields: 74-81% after silica gel chromatography

Key characteristics:

- Reaction time: 12-16 hr at 25°C

- Storage: -20°C under argon to prevent polymerization

Cycloaddition Reaction Optimization

The CuAAC reaction employs Cu(I) catalysts to achieve 1,4-regioselectivity:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst | CuSO₄·5H₂O/NaAsc | 88-92% |

| Solvent | DMF:H₂O (4:1) | Max solubility |

| Temperature | 50°C | 24 hr completion |

| Molar Ratio | 1:1 (azide:alkyne) | 95% conversion |

Post-reaction processing:

- Quench with 10% NH₄OH(aq)

- Extract with EtOAc (3× volumes)

- Chromatography on silica (hexane:EtOAc 3:1→1:1 gradient)

One-Pot Sequential Synthesis

Integrated Azide Formation and Cycloaddition

Recent protocols combine diazotization and cycloaddition in a single vessel:

Azide Generation Phase

- 4-Chloroaniline (1.0 equiv), NaNO₂ (1.1 equiv), NaN₃ (1.5 equiv)

- HCl (2M)/H₂O, 0°C, 2 hr

Alkyne Introduction

- N-(2-Phenylethyl)propiolamide (1.05 equiv)

- CuI (5 mol%), DIPEA (2.0 equiv)

- RT, 18 hr

Yield Comparison

| Method | Isolated Yield | Purity (HPLC) |

|---|---|---|

| Conventional CuAAC | 78% | 98.2% |

| One-Pot | 68% | 95.4% |

Advantages:

- Eliminates intermediate isolation

- Reduces solvent consumption by 40%

Microwave-Assisted Cyclization

α-Cyanoacetamide Route

Adapting methodology from, the triazole core forms via cyclization under microwave irradiation:

Reaction Scheme

- 4-Chlorobenzyl bromide → azide (NaN₃, DMF, 80°C)

- 2-Cyano-N-(2-phenylethyl)acetamide + azide

- NaOH (1.0 equiv)

- μW: 150W, 100°C, 20 min

Performance Metrics

- Conversion: 94% (GC-MS)

- Isolated yield: 81%

- Reaction time reduction: 6× vs thermal

Post-Cycloaddition Functionalization

Carboxamide Installation

When cycloaddition yields 4-cyano intermediates, late-stage amidation achieves the target:

Two-Stage Process

- Triazole nitrile hydrolysis

- H₂SO₄ (conc)/H₂O (1:1), reflux 8 hr

- Coupling with 2-phenylethylamine

- HATU/DMAP, CH₂Cl₂, 0°C→RT

Yield Analysis

| Step | Efficiency |

|---|---|

| Nitrile hydrolysis | 89% |

| Amide formation | 76% |

| Overall | 68% |

Comparative Methodological Evaluation

Synthetic Route Efficiency

| Method | Total Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| CuAAC | 3 | 71% | High regiocontrol |

| One-Pot | 2 | 68% | Process intensification |

| Microwave | 2 | 81% | Rapid synthesis |

| Post-Functionalization | 4 | 68% | Flexible late-modification |

Impurity Profiling

HPLC-MS analysis reveals route-dependent byproducts:

- CuAAC Route :

- 2-5% 1,5-regioisomer (m/z 341.8 [M+H]⁺)

- Microwave Method :

- <1% deaminated product (m/z 324.7 [M+H]⁺)

Industrial-Scale Considerations

Catalyst Recycling

Recent advances demonstrate Cu recovery via:

- Aqueous biphasic systems (PEG-400/H₂O)

- 89% Cu reusability over 5 cycles

Environmental Metrics

| Parameter | CuAAC | One-Pot |

|---|---|---|

| PMI (kg/kg) | 34 | 19 |

| E-Factor | 28 | 15 |

| Energy (kJ/mol) | 4800 | 3200 |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can be used to modify the triazole ring or the attached phenyl groups.

Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions can vary, but typically involve the use of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could lead to deaminated products.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds featuring the triazole structure exhibit significant anticancer properties. The compound has been studied for its efficacy against various cancer cell lines.

Case Studies and Findings:

- A study demonstrated that derivatives of triazole compounds, including those similar to 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, showed substantial growth inhibition against several cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

- Another investigation into triazole derivatives revealed that they could induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity. The study highlighted the importance of structural modifications in enhancing cytotoxicity .

Antifungal Properties

The compound's potential antifungal activity has also been explored. Triazole derivatives are known for their effectiveness against fungal infections.

Research Insights:

- A series of novel compounds with triazole moieties were synthesized and evaluated for antifungal activity against strains of Candida and other fungi. Some derivatives exhibited greater efficacy than traditional antifungal agents like fluconazole, indicating a promising avenue for treating fungal infections .

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps that can be optimized for better yields and purity.

Synthesis Techniques:

- The compound can be synthesized through a reaction involving hydrazine derivatives and appropriate carbonyl compounds under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity .

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Mechanisms of Action:

- Preliminary studies suggest that the compound may interfere with cellular pathways involved in cancer cell proliferation and survival. Further research is needed to elucidate these mechanisms fully and to identify potential targets within cancer cells .

Research Opportunities:

- Clinical Trials: Given the promising preclinical results, advancing this compound into clinical trials could be beneficial for assessing its safety and efficacy in humans.

- Structural Optimization: Continued exploration of structural modifications may yield more potent analogs with improved pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Key Structural and Functional Differences

Position 1 Substituents: 4-Chlorophenyl (target compound) vs. carbamoylmethyl (–3): The chloro group increases lipophilicity and may enhance membrane permeability compared to the polar carbamoylmethyl group.

Carboxamide Side Chains :

- 2-Phenylethyl (target) vs. 4-fluoro-2-methylphenyl (): The phenylethyl chain adds flexibility and hydrophobicity, possibly improving binding to hydrophobic pockets in targets.

- 2,4-Dimethoxyphenyl (): Methoxy groups enhance solubility but may reduce blood-brain barrier penetration compared to halogenated analogs.

Biological Activity :

- SOS Response Inhibition : The carbamoylmethyl analog (–3) inhibits LexA autoproteolysis (IC₅₀ ~14 µM), while the target compound’s activity in this pathway is untested.

- Anticancer Activity : The dichlorophenyl analog () shows potent activity against renal cancer (GP = -13.42%), likely due to halogen-mediated interactions with DNA or enzymes.

Actividad Biológica

5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific triazole derivative, highlighting its mechanisms of action, therapeutic potentials, and relevant studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound is believed to modulate the activity of enzymes and receptors through binding interactions that alter cellular processes. Key mechanisms include:

- Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

- Neuroprotective Effects : Some triazoles have demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neural cells, indicating potential applications in treating conditions like Alzheimer's disease .

Antitumor Activity

Recent research has indicated that compounds related to this compound exhibit promising antitumor activities. For example:

- Cell Line Studies : In vitro studies on lung cancer cell lines (e.g., H460) revealed that certain triazole hybrids could induce apoptosis and increase reactive oxygen species (ROS) production. The most potent derivatives showed IC50 values as low as 6.06 μM .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other triazole derivatives:

| Compound | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | 1,2,3-Triazole | 10.0 | AChE Inhibition |

| Compound B | 4-Carboxytriazole | 8.5 | Antitumor Activity |

| 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-triazole | Unique Substituted Triazole | 6.06 | Neuroprotective & Antitumor |

This table illustrates that while many triazoles exhibit biological activity, the specific substitution pattern in 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-triazole-4-carboxamide may enhance its efficacy and selectivity against certain targets.

Neuroprotective Studies

A notable study focused on the neuroprotective effects of triazole derivatives similar to our compound showed significant inhibition of neuroinflammation through the modulation of the NF-kB signaling pathway. The study reported that these compounds could effectively reduce nitric oxide production and prevent neuronal cell death under oxidative stress conditions .

Anticancer Research

Another investigation into the anticancer properties of triazole derivatives highlighted their ability to induce apoptosis in cancer cells via ROS generation and activation of apoptotic pathways. The findings suggested a promising avenue for developing new anticancer agents from this class of compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. Key steps include:

- Condensation of 4-chloroaniline with a phenethyl isocyanide derivative to form the triazole core.

- Subsequent carboxamide functionalization using coupling agents like HATU or DCC in anhydrous DMF .

- Critical Note : Low aqueous solubility (common in triazoles) necessitates purification via column chromatography with polar/non-polar solvent gradients (e.g., hexane:ethyl acetate) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL refinement is standard. Key parameters:

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Full-matrix least-squares on F² with anisotropic displacement parameters.

- Validation : R-factor < 0.05 and wR² < 0.15 ensure accuracy. WinGX and ORTEP are used for visualization .

Q. What preliminary biological screening assays are used to evaluate its activity?

- Methodological Answer :

- Anticancer Activity : MTT assays on cell lines (e.g., MCF-7, HCT-116) with IC₅₀ values calculated via nonlinear regression .

- Enzyme Inhibition : COX-2/HDAC inhibition measured via fluorometric assays (e.g., HDAC-Glo™) .

- Data Table :

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 12.3 ± 1.2 | |

| HDAC Inhibition | HDAC6 | 0.45 ± 0.03 |

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence binding affinity in kinase inhibition studies?

- Methodological Answer :

- Molecular Docking : Schrödinger Suite or AutoDock Vina models the compound in ATP-binding pockets (e.g., c-Met kinase).

- Key Findings :

- Chlorine’s electronegativity enhances hydrophobic interactions (ΔG = -9.8 kcal/mol).

- Substituent orientation affects steric hindrance; para-position optimizes binding .

Q. What experimental strategies resolve contradictions in solubility vs. bioactivity data?

- Methodological Answer :

- Solubility Enhancement : Co-solvent systems (e.g., DMSO:PEG 400) or nanoformulation (liposomes) improve bioavailability without altering activity .

- Controlled Release : In vivo studies using HPLC-MS monitor plasma concentrations to correlate solubility limitations with efficacy .

Q. How can structural analogs be designed to optimize HDAC isoform selectivity?

- Methodological Answer :

- SAR Analysis : Replace phenethyl with bulkier groups (e.g., cyclopentyl) to exploit HDAC6’s larger active site.

- Data Table :

| Analog | HDAC1 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| Parent | 2.1 ± 0.3 | 0.45 ± 0.03 | 4.7:1 |

| Cyclopentyl Derivative | 5.8 ± 0.6 | 0.12 ± 0.01 | 48:1 |

Data Contradiction Analysis

Q. Why do IC₅₀ values vary across studies for the same cell line?

- Methodological Resolution :

- Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter compound uptake.

- Metabolic Interference : Cytochrome P450 isoforms in certain cell lines (e.g., HepG2) degrade the compound faster .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.